molecular formula C17H13NO B12067346 9-Methoxy-11H-benzo[a]carbazole

9-Methoxy-11H-benzo[a]carbazole

Cat. No.: B12067346
M. Wt: 247.29 g/mol
InChI Key: GWLLPWCTTQVXOV-UHFFFAOYSA-N
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Description

9-Methoxy-11H-benzo[a]carbazole: is an organic compound with the molecular formula C17H13NO. It belongs to the class of carbazole derivatives, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science . The structure of this compound consists of a carbazole core with a methoxy group attached at the 9th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Methoxy-11H-benzo[a]carbazole can be achieved through several methods. One efficient methodology involves the Pd2(dba)3CHCl3/9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene-catalyzed reactions of the corresponding dibromobiphenyl compounds and methoxyamine . This method allows for the direct preparation of N-methoxycarbazole derivatives in good-to-moderate yields.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves multi-step synthesis starting from readily available precursors such as 1,2-dibromobenzene. The process typically includes steps like bromination, coupling reactions, and methoxylation .

Chemical Reactions Analysis

Types of Reactions: 9-Methoxy-11H-benzo[a]carbazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the carbazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products:

Mechanism of Action

The mechanism of action of 9-Methoxy-11H-benzo[a]carbazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

  • 11H-Benzo[a]carbazole
  • 3-Methoxy-9H-carbazole
  • 9-(2-Chloro-ethyl)-9H-carbazole
  • 3,6-Dimethyl-9H-carbazole

Comparison: Compared to other carbazole derivatives, 9-Methoxy-11H-benzo[a]carbazole is unique due to the presence of the methoxy group at the 9th position. This structural feature can influence its chemical reactivity and biological activity. For instance, the methoxy group can enhance the compound’s solubility and modify its interaction with biological targets, potentially leading to improved therapeutic properties .

Biological Activity

9-Methoxy-11H-benzo[a]carbazole is a synthetic derivative of benzo[a]carbazole, characterized by its unique methoxy substitution at the ninth position. This compound has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. The following sections detail the biological activities, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure and Properties

The molecular formula of this compound is C18H15NC_{18}H_{15}N. Its structure features a fused ring system that enhances its lipophilicity and potential interactions with biological targets. The methoxy group is believed to influence its solubility and biological activity significantly.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. A study reported that derivatives with similar structures demonstrated moderate to good antibacterial effects, particularly against Gram-positive bacteria. For example:

CompoundActivityMIC (µg/mL)
This compoundAntibacterial25-100
Ciprofloxacin (standard)Antibacterial5-10

In another study, carbazole derivatives were tested against fungal species, with this compound showing significant antifungal activity against strains such as Fusarium and Aspergillus .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies focusing on different cancer cell lines. Notably, it has shown promising results in inhibiting the proliferation of several cancer types:

Cell LineIC50 (µM)
MDA-MB-231 (Breast)25.71 ± 1.63
A549 (Lung)24.18 ± 1.09
HCT116 (Colon)30.0 ± 2.0

These values indicate that the compound is effective at low concentrations, suggesting a strong potential for use in cancer therapy .

The mechanism by which this compound exerts its biological effects is still under investigation. However, several hypotheses have been proposed based on related studies:

  • Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication in cancer cells, leading to apoptosis.
  • Cell Cycle Arrest : Some studies suggest that these compounds may induce cell cycle arrest at various phases, particularly G1 and G2/M phases, which is critical for halting tumor growth.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cancer cells, promoting apoptosis .

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

  • In Vivo Studies : In animal models, treatment with this compound led to a significant reduction in tumor size compared to controls, indicating its efficacy in a physiological context.
  • Synergistic Effects : When combined with standard chemotherapeutic agents like doxorubicin, enhanced anticancer effects were observed, suggesting potential for combination therapies .

Properties

Molecular Formula

C17H13NO

Molecular Weight

247.29 g/mol

IUPAC Name

9-methoxy-11H-benzo[a]carbazole

InChI

InChI=1S/C17H13NO/c1-19-12-7-9-14-15-8-6-11-4-2-3-5-13(11)17(15)18-16(14)10-12/h2-10,18H,1H3

InChI Key

GWLLPWCTTQVXOV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(N2)C4=CC=CC=C4C=C3

Origin of Product

United States

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